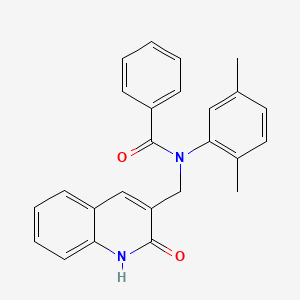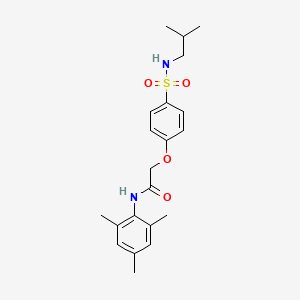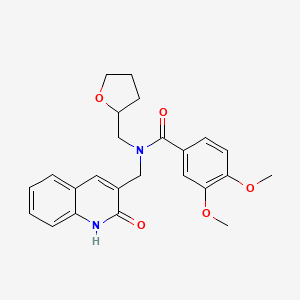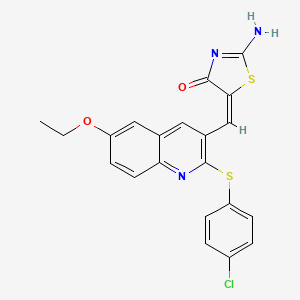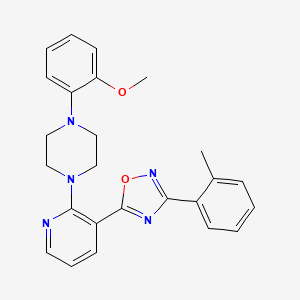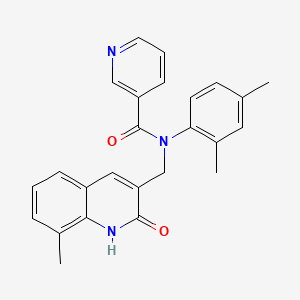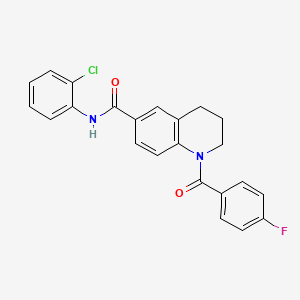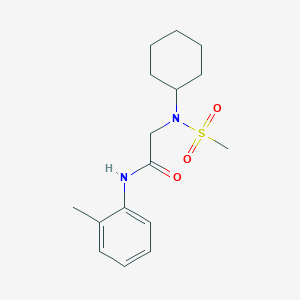
2-(N-cyclohexylmethylsulfonamido)-N-(o-tolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(N-cyclohexylmethylsulfonamido)-N-(o-tolyl)acetamide, also known as C646, is a small molecule inhibitor of histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). It is a potential therapeutic agent for the treatment of cancer and other diseases. In
作用机制
2-(N-cyclohexylmethylsulfonamido)-N-(o-tolyl)acetamide inhibits the activity of HAT p300/PCAF by binding to its catalytic domain. This leads to a reduction in histone acetylation, which in turn affects gene expression. This compound has been shown to selectively inhibit the acetylation of lysine residues in histone H3 and H4. This results in the downregulation of genes that are involved in cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit angiogenesis and reduce tumor growth in animal models. In addition, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
2-(N-cyclohexylmethylsulfonamido)-N-(o-tolyl)acetamide is a potent and selective inhibitor of HAT p300/PCAF. It has been extensively studied in vitro and in vivo and has shown promising results as a potential therapeutic agent. However, there are some limitations to its use in lab experiments. This compound has low solubility in water, which can make it difficult to work with in some assays. In addition, this compound has a short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for the study of 2-(N-cyclohexylmethylsulfonamido)-N-(o-tolyl)acetamide. One area of focus is the development of more potent and selective inhibitors of HAT p300/PCAF. Another area of focus is the identification of biomarkers that can predict the response to this compound treatment in cancer patients. In addition, further studies are needed to better understand the mechanism of action of this compound and its effects on gene expression. Finally, the potential use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, should be explored.
In conclusion, this compound is a promising small molecule inhibitor of HAT p300/PCAF with potential therapeutic applications in cancer and other diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
合成方法
2-(N-cyclohexylmethylsulfonamido)-N-(o-tolyl)acetamide can be synthesized using a three-step process. The first step involves the synthesis of N-cyclohexylmethylamine, which is achieved by reacting cyclohexylmethylamine with chloroacetyl chloride. The second step involves the synthesis of N-(o-tolyl)acetamide, which is achieved by reacting o-toluidine with acetic anhydride. The final step involves the synthesis of this compound, which is achieved by reacting N-cyclohexylmethylamine with N-(o-tolyl)acetamide in the presence of sulfuric acid and acetic acid.
科学研究应用
2-(N-cyclohexylmethylsulfonamido)-N-(o-tolyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. This compound has also been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models. In addition, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
属性
IUPAC Name |
2-[cyclohexyl(methylsulfonyl)amino]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-13-8-6-7-11-15(13)17-16(19)12-18(22(2,20)21)14-9-4-3-5-10-14/h6-8,11,14H,3-5,9-10,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDQIKXEDUKZQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN(C2CCCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

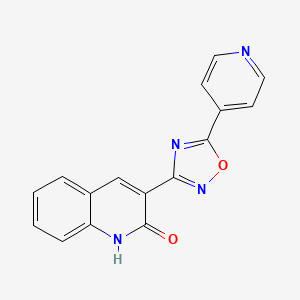
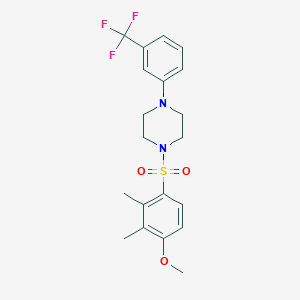
![N-(3,5-dimethylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703022.png)
